R(+)-Gomisin M1
Overview
Description
R(+)-Gomisin M1 is a natural product isolated from the root of a medicinal plant, Schisandra chinensis, which is widely used in traditional Chinese medicine. It is a member of the lignan class of compounds, and is known for its biological activities such as anti-inflammatory, antioxidative, and anti-cancer effects. In recent years, R(+)-Gomisin M1 has been studied extensively due to its potential as a therapeutic agent.
Scientific Research Applications
Anti-HIV Activity
R(+)-Gomisin M1, a lignan identified in Schisandra rubriflora, has demonstrated significant anti-HIV properties. It exhibits potent anti-HIV activity, as indicated by its low effective concentration (EC50) and high therapeutic index (TI) values, making it a promising candidate for HIV treatment research (Chen, Kilgore, Lee, & Chen, 2006).
Inhibitory Effects on Hepatocellular Carcinoma
R(+)-Gomisin M1 also plays a role in regulating miRNA biogenesis, which can inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. This modulation of miRNA and protein expression profiles in HCC cells suggests its potential as a therapeutic target in cancer treatment. Notably, it has shown efficacy in suppressing tumor growth in a mouse model, indicating its relevance in oncology research (Zhou et al., 2021).
Modulation of Ribonucleotide Reductase in Cancer Cells
R(+)-Gomisin M1 has been associated with the modulation of ribonucleotide reductase, a key enzyme in DNA synthesis, in cancer cells. This modulation could potentially impact the resistance of cancer cells to specific treatments, indicating another avenue of research in cancer therapy (Zhou, Hsu, Pan, Doroshow, & Yen, 1995).
Role in Muscarinic Receptor Gene Expression
In the context of neurological studies, R(+)-Gomisin M1 is implicated in the expression of muscarinic receptor genes. This suggests its relevance in studies related to neurotransmission and neurological disorders, although the specific role and mechanisms remain to be elucidated (Bernard, Normand, & Bloch, 1992).
Antiviral Activities Beyond HIV
Besides HIV, R(+)-Gomisin M1 and its derivatives have shown potential in inhibiting other viral activities. This broad-spectrum antiviral property underlines its potential in developing treatments for various viral infections (Fujihashi et al., 1995).
Involvement in Immune Cell Functions
The compound may also influence immune cell functions, including macrophage phenotypes, which are critical in inflammatory responses and tissue repair mechanisms. This suggests a possible role in immunotherapy and regenerative medicine (Han et al., 2018).
properties
IUPAC Name |
4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318545 | |
Record name | Gomisin M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R(+)-Gomisin M1 | |
CAS RN |
82467-50-3 | |
Record name | Gomisin M1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82467-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gomisin M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.